

Application Notes and Protocols for Propionylglycine Quantification in Human Plasma

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Compound of Interest

Compound Name: *Propionylglycine*

Cat. No.: *B026123*

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Introduction

Propionylglycine is an acylglycine that can be elevated in certain inborn errors of metabolism, such as propionic acidemia. Accurate and reliable quantification of **propionylglycine** in plasma is crucial for the diagnosis and monitoring of these disorders. This document provides detailed protocols for the sample preparation of human plasma prior to the analysis of **propionylglycine**, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are protein precipitation, a straightforward and widely used technique, and solid-phase extraction (SPE), which offers a higher degree of sample cleanup.

Experimental Protocols

Method 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples, which can interfere with downstream analysis.^[1] Organic solvents like acetonitrile and methanol are commonly used for this purpose.^{[1][2]}

Materials:

- Human plasma (collected in EDTA or heparin tubes)

- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., isotope-labeled **propionylglycine** in a suitable solvent)
- Microcentrifuge tubes (1.5 mL)
- 96-well collection plates (optional, for high-throughput)
- Centrifuge (capable of >10,000 x g)
- Vortex mixer
- Nitrogen evaporator (optional)
- Reconstitution solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid)

Protocol:

- **Sample Thawing:** Thaw frozen plasma samples on ice to prevent degradation of analytes.
- **Aliquoting:** In a microcentrifuge tube, add 100 μ L of plasma.
- **Internal Standard Spiking:** Add a small volume (e.g., 10 μ L) of the internal standard solution to the plasma and briefly vortex.
- **Protein Precipitation:** Add three volumes of ice-cold acetonitrile (300 μ L) to the plasma sample.^[3] This 3:1 (v/v) ratio is effective for protein removal.^[2]
- **Vortexing:** Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

- Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. This step helps to concentrate the analyte.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the reconstitution solution. Vortex for 20 seconds to ensure the analyte is fully dissolved.
- Final Centrifugation: Centrifuge the reconstituted sample (e.g., at 14,000 x g for 5 minutes) to pellet any remaining particulates.
- Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like phospholipids, leading to a cleaner extract and potentially improved assay sensitivity and robustness.[4]

Materials:

- Human plasma
- Internal Standard (IS) solution
- SPE cartridges or 96-well plates (e.g., Phenomenex Phree or similar mixed-mode or reverse-phase chemistry)
- Conditioning solvent (e.g., Methanol)
- Equilibration solvent (e.g., Water)
- Wash solvent (e.g., 5% Methanol in water)
- Elution solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid)
- Positive pressure manifold or vacuum manifold
- Nitrogen evaporator
- Reconstitution solution

Protocol Summary:

- **Sample Pre-treatment:** Dilute 100 μ L of plasma with a suitable buffer or weak acid (e.g., 100 μ L of 0.1% formic acid in water). Add the internal standard.
- **SPE Cartridge/Plate Conditioning:** Condition the SPE sorbent by passing 1 mL of methanol through it.
- **Equilibration:** Equilibrate the sorbent by passing 1 mL of water.
- **Sample Loading:** Load the pre-treated plasma sample onto the SPE cartridge/plate.
- **Washing:** Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.
- **Elution:** Elute the **propionylglycine** and internal standard with 1 mL of elution solvent.
- **Evaporation:** Dry the eluate under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100 μ L of reconstitution solution.
- **Analysis:** Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

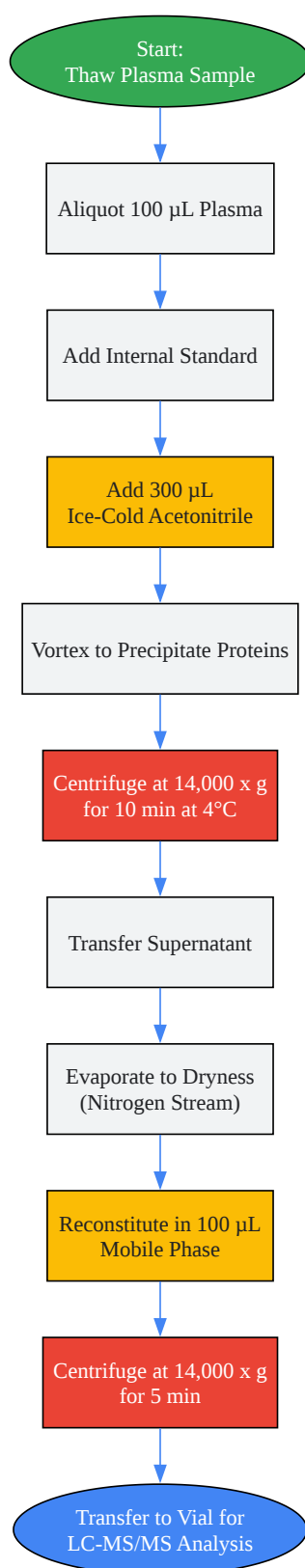
Data Presentation

The following table summarizes typical performance characteristics for the analysis of small polar molecules, like acylcarnitines and other acylglycines, in plasma using LC-MS/MS after sample preparation. These values can be used as a benchmark when validating a method for **propionylglycine**.

Parameter	Protein Precipitation	Solid-Phase Extraction
Recovery	84% to 112% ^[5]	>90% ^{[6][7]}
Matrix Effect	Generally acceptable, but can be variable	<15% ^{[6][7]}
Precision (CV%)	Within-day: <10% Between-day: 4.4% to 14.2% ^[5]	Within 20% ^{[6][7]}
Accuracy	Within acceptable limits (e.g., ±15%)	Within 20% ^{[6][7]}
Lower Limit of Quantification (LLOQ)	Analyte dependent, typically in the low ng/mL range	Potentially lower than PPT due to cleaner extract

Visualization

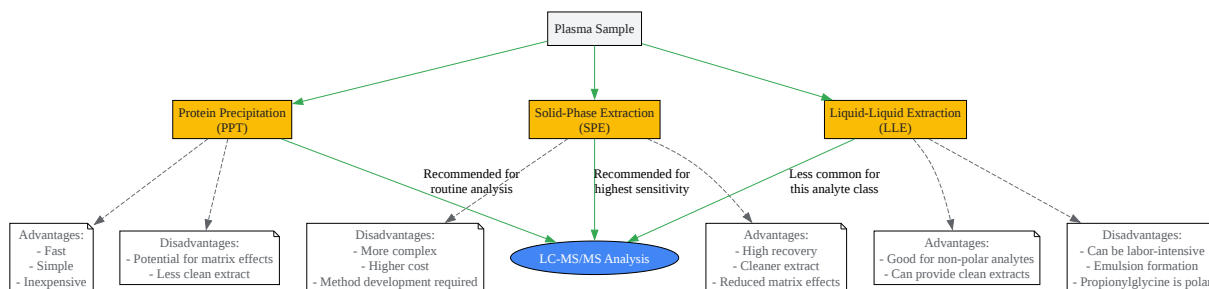
Experimental Workflow for Protein Precipitation



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Caption: Workflow for **propionylglycine** extraction from plasma using protein precipitation.

Logical Relationship of Sample Preparation Choices



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Caption: Comparison of plasma sample preparation methods for **propionylglycine** analysis.

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